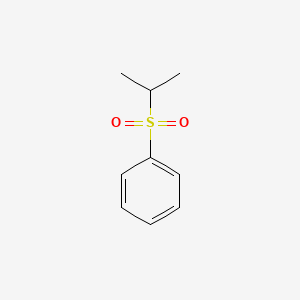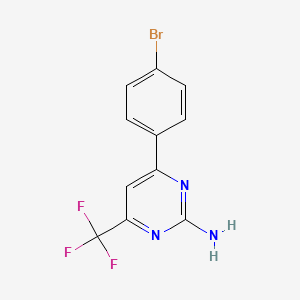
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
Overview
Description
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This chemical compound is also known as BPTA and has the chemical formula C11H7BrF3N3.
Scientific Research Applications
Synthesis and Polymer Development
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine derivatives are pivotal in the synthesis of various polymeric materials due to their ability to introduce heterocyclic components into polymers, enhancing their properties. For instance, the reaction of pyrimidinamines with bromo-phenyl derivatives can lead to novel polymers with improved thermal stability and optical properties. These polymers are particularly valuable in creating films with specific fluorescence characteristics, making them suitable for applications in optoelectronic devices and sensors (Danswan et al., 1989; Wang et al., 2008).
Advanced Material Design
In the realm of advanced materials, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine contribute significantly to the design and synthesis of materials with desirable electronic and optical properties. Triphenylamine-based novel diamine monomers, when combined with pyrimidinylamine derivatives, result in materials with high thermal stability and unique luminescent properties. These materials are of interest for their potential in creating light-emitting diodes (LEDs) and other photonic devices (Choi et al., 2010).
Chemical Sensing and Chemosensors
The chemical versatility of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine enables its use in developing chemosensors. Novel fluorescent poly(pyridine-imide) acids, for instance, demonstrate the ability to act as "off–on" fluorescent switchers for acids. This property is particularly useful in designing sensors that can detect variations in pH or the presence of specific chemicals, showcasing the compound's applicability in environmental monitoring and biomedical diagnostics (Wang et al., 2007).
Antimicrobial Applications
Another fascinating application area is the development of antimicrobial agents. Pyrimidine derivatives, when incorporated into materials like polyurethane varnish, have demonstrated significant antimicrobial properties. This application is crucial for creating surfaces that can resist microbial growth, thereby reducing the risk of infections in medical settings or improving the longevity of materials exposed to microbial-rich environments (El‐Wahab et al., 2015).
Herbicide Development
Additionally, derivatives of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine have been explored for their potential in agricultural applications, particularly as herbicides. These compounds have shown efficacy in controlling weed growth, offering a new class of chemicals for sustainable agriculture and contributing to the development of more effective and environmentally friendly herbicidal agents (Wu et al., 2006).
properties
IUPAC Name |
4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMTKNZTBVNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352465 | |
| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |
CAS RN |
327098-68-0 | |
| Record name | 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



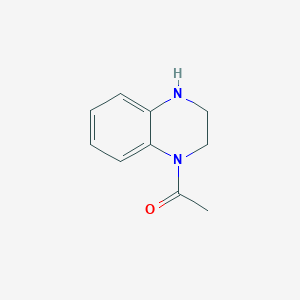
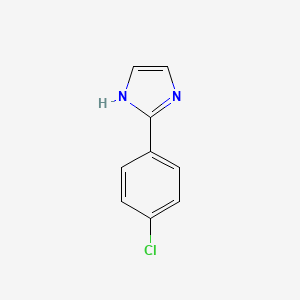
![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)
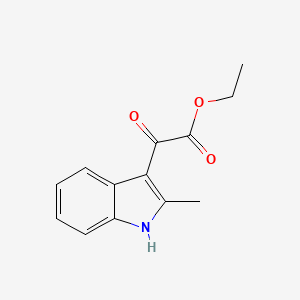
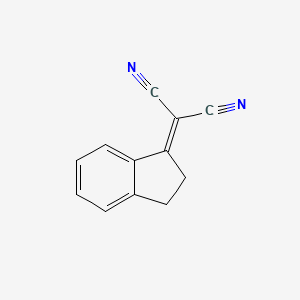
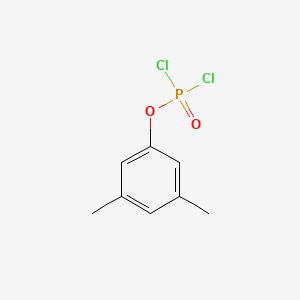
![Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride](/img/structure/B1605231.png)
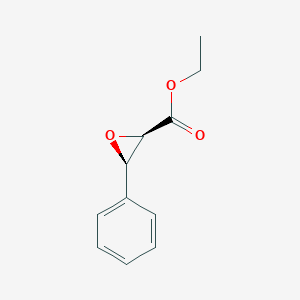
![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)
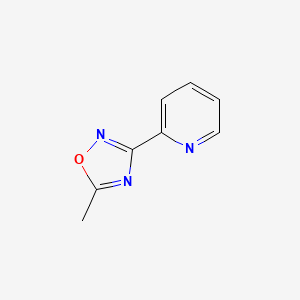
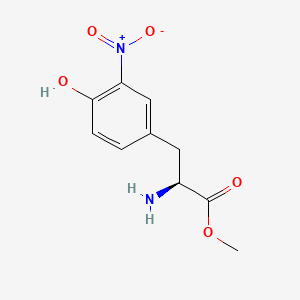
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)

